molecular formula C18H22N2O4S B7718963 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide

2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide

Cat. No. B7718963
M. Wt: 362.4 g/mol
InChI Key: UQWPUEVHPJDKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to have promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Mechanism of Action

2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its activation. This inhibition leads to a reduction in the production of autoantibodies and the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce inflammation and suppress the immune response, leading to a reduction in the symptoms of autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. However, the compound has also been shown to have limited efficacy in certain animal models, which may limit its potential therapeutic applications.

Future Directions

Future research on 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide should focus on improving its efficacy in animal models and exploring its potential therapeutic applications in other autoimmune diseases. Additionally, the safety and toxicity of the compound should be further studied to ensure its safety for human use.

Synthesis Methods

The synthesis of 2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with benzylmethylsulfonamide in the presence of a base such as sodium hydride. The resulting product is then purified through crystallization to obtain the final compound.

Scientific Research Applications

2-(N-benzylmethylsulfonamido)-N-(4-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the production of autoantibodies. This inhibition leads to a reduction in inflammation and the suppression of the immune response.

properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-24-17-11-9-16(10-12-17)19-18(21)14-20(25(2,22)23)13-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWPUEVHPJDKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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